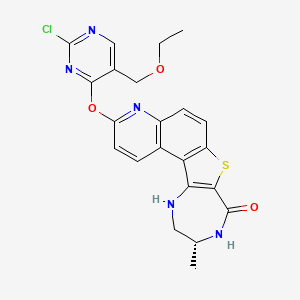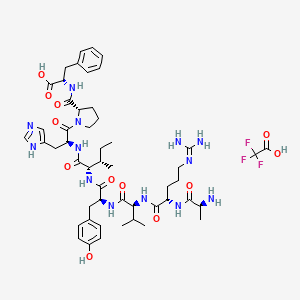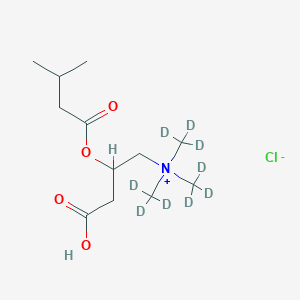
Isovaleryl-DL-carnitine-d9 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isovaleryl-DL-carnitine-d9 (chloride) is a deuterated form of isovaleryl-DL-carnitine, a derivative of carnitine. This compound is primarily used as an internal standard for the quantification of isovaleryl-DL-carnitine by gas chromatography or liquid chromatography-mass spectrometry . Increased levels of isovaleryl carnitine are associated with isovaleric acidemia, an inborn error of metabolism characterized by a deficiency in isovaleryl-CoA dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isovaleryl-DL-carnitine-d9 (chloride) involves the esterification of isovaleryl chloride with DL-carnitine-d9. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of isovaleryl-DL-carnitine-d9 (chloride) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The compound is then formulated as a solid and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Isovaleryl-DL-carnitine-d9 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isovaleryl-DL-carnitine-d9 (chloride) has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of isovaleryl-DL-carnitine.
Biology: Helps in studying metabolic pathways involving carnitine and its derivatives.
Medicine: Used in research related to metabolic disorders such as isovaleric acidemia.
Industry: Employed in the development and quality control of pharmaceuticals involving carnitine derivatives.
Mechanism of Action
Isovaleryl-DL-carnitine-d9 (chloride) functions as an internal standard by providing a consistent reference point for the quantification of isovaleryl-DL-carnitine in various samples. The deuterium atoms in the compound make it distinguishable from the non-deuterated form during mass spectrometry analysis. This allows for accurate measurement and analysis of isovaleryl-DL-carnitine levels in biological samples .
Comparison with Similar Compounds
Similar Compounds
- Lauroyl-L-carnitine-12,12,12-d3 (chloride)
- Decanoyl-L-carnitine- (N-methyl-d3)
- Dodecanoyl-L-carnitine-d3 (N-methyl-d3) hydrochloride
- Palmitoyl-13C16-L-carnitine hydrochloride
Uniqueness
Isovaleryl-DL-carnitine-d9 (chloride) is unique due to its specific use as an internal standard for isovaleryl-DL-carnitine quantification. The presence of deuterium atoms provides a distinct mass shift, making it easily identifiable in mass spectrometry analysis. This specificity and accuracy make it a valuable tool in research and analytical applications .
Properties
Molecular Formula |
C12H24ClNO4 |
|---|---|
Molecular Weight |
290.83 g/mol |
IUPAC Name |
[3-carboxy-2-(3-methylbutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/i3D3,4D3,5D3; |
InChI Key |
HWDFIOSIRGUUSM-WTUXFOGGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(CC(=O)O)OC(=O)CC(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829563.png)

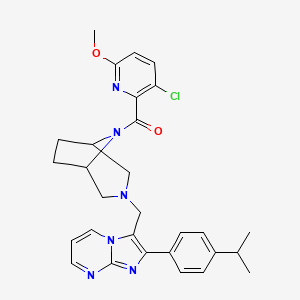
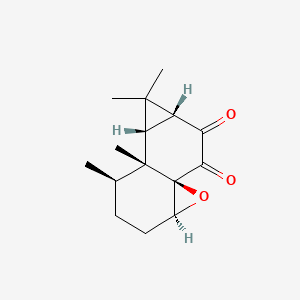
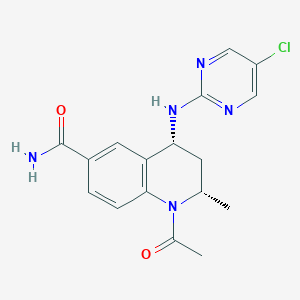
![trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate](/img/structure/B10829598.png)
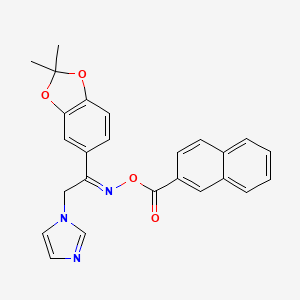
![2-{2-[[(4-methoxy-2,6-dimethylphenyl)sulphonyl]-(methyl)amino]ethoxy}-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829614.png)
![3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829620.png)
![8,8-dimethyl-4-[2-(methylamino)propanoylamino]-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829622.png)
